2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetamide
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Overview
Description
2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetamide is a complex organic compound with a molecular formula of C15H11N5OS This compound is characterized by its pyridine ring substituted with amino, cyano, and phenyl groups, as well as a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of amino, cyano, and phenyl groups. The final step involves the addition of the sulfanylacetamide group under controlled conditions. Specific reagents and catalysts are used at each step to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-Amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
- **2-[(6-Amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the sulfanylacetamide group.
Properties
Molecular Formula |
C15H11N5OS |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H11N5OS/c16-6-10-13(9-4-2-1-3-5-9)11(7-17)15(20-14(10)19)22-8-12(18)21/h1-5H,8H2,(H2,18,21)(H2,19,20) |
InChI Key |
LUOIZYDIOAQYMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)N)N)C#N |
Origin of Product |
United States |
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